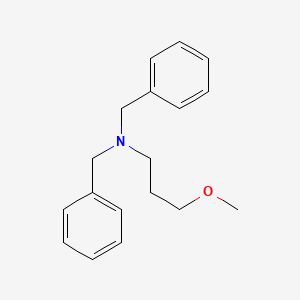

Dibenzyl(3-methoxypropyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzyl(3-methoxypropyl)amine is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.38 .

Molecular Structure Analysis

The InChI code for Dibenzyl(3-methoxypropyl)amine is1S/C18H23NO/c1-20-14-8-13-19 (15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Wissenschaftliche Forschungsanwendungen

Polymerization and Block Copolymerization Catalysts

Dibenzyl(3-methoxypropyl)amine derivatives have been utilized in the polymerization and block copolymerization of alpha-olefins. A study conducted by Tshuva et al. (2001) presented an amine bis(phenolate) dibenzyl titanium complex, which, upon activation, leads to unique living properties in alpha-olefin polymerization. This catalyst enables exceptionally high molecular weight poly(1-hexene) to be obtained in a living fashion at room temperature, demonstrating its significant role in advancing polymer synthesis techniques (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

Antioxidant Properties in Polypropylene

Another notable application is in the modification of Kraft lignin for improved antioxidant properties in polypropylene. Research by Pouteau et al. (2005) highlighted the structural modification of Kraft lignin after acid treatment, leading to increased antioxidant properties in polypropylene. This study underscores the potential of dibenzyl(3-methoxypropyl)amine derivatives in enhancing the performance of polymeric materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Surfactant Synthesis and Properties

Dibenzyl(3-methoxypropyl)amine is also important in the synthesis of novel surfactants. Zhao et al. (2014) synthesized a series of methoxybenzyl-containing quaternary ammonium surfactants, showing higher surface activity and easier aggregation in aqueous solutions compared to traditional surfactants. These surfactants exhibited significant bactericidal activity, indicating their potential application in diverse industrial and medical fields (Zhao, Guo, Jia, & Liu, 2014).

Chemical Synthesis and Catalysis

In the realm of organic synthesis, dibenzyl(3-methoxypropyl)amine derivatives have been applied in various catalytic processes. Büttner et al. (2005) reported on a stable aminyl radical metal complex, highlighting the potential of these compounds in enzymatic oxidations and other catalytic applications. The transition metal coordination supports an aminyl radical, showcasing a new avenue for catalysis research (Büttner, Geier, Frison, Harmer, Calle, Schweiger, Schönberg, & Grützmacher, 2005).

Novel Material Synthesis

Lastly, the synthesis of nano-structured materials is another significant application. Veranitisagul et al. (2011) demonstrated the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, with dibenzyl(3-methoxypropyl)amine derivatives playing a crucial role. This research opens new pathways for synthesizing nano-structured materials with potential uses in catalysis, electronics, and other high-technology fields (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).

Eigenschaften

IUPAC Name |

N,N-dibenzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-20-14-8-13-19(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKPLJPWJCMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl(3-methoxypropyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)

![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)